2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1243025-61-7) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted at positions 2 and 5. The 2-position is modified with a 4-(2-chlorophenyl)piperazine moiety, while the 7-position carries a 4-methylphenyl group. Its molecular formula is C₂₃H₂₁ClN₄OS, with a molecular weight of 437.00 g/mol .
Its synthesis typically involves coupling reactions between piperazine derivatives and functionalized thienopyrimidinone intermediates .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-6-8-16(9-7-15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMOTSSQBESSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.
Functionalization with Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Biological Activity
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1243025-61-7) is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 436.96 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and aromatic groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4OS |
| Molecular Weight | 436.96 g/mol |
| CAS Number | 1243025-61-7 |
Pharmacological Profile
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a variety of pharmacological activities, including:
- Antitumor Activity : Thieno[3,2-d]pyrimidines have been associated with inhibition of specific kinases involved in cancer progression. For instance, similar derivatives have shown efficacy as kinase inhibitors targeting the HER family in non-small cell lung cancer (NSCLC) .
- Dopamine Receptor Modulation : The piperazine component suggests potential interactions with dopamine receptors. Compounds with similar structures have demonstrated high affinity for dopamine D4 receptors, indicating possible applications in treating neuropsychiatric disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Kinase Inhibition : By targeting specific kinases involved in cell signaling pathways, the compound may disrupt tumor growth and survival.
- Receptor Binding : The piperazine ring likely facilitates binding to neurotransmitter receptors (e.g., dopamine), influencing neurochemical pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their therapeutic potential:
- Anticancer Studies : A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values indicating potent activity at low concentrations .
- Neuropharmacological Studies : Research on related compounds has shown promise in modulating dopaminergic pathways, suggesting a potential role in treating conditions such as schizophrenia or depression .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical profiles of thieno[3,2-d]pyrimidin-4-one derivatives are highly dependent on substituents at positions 2 and 6. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Effects on Lipophilicity :
- The 2-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs (e.g., ).
- Benzyl-substituted derivatives (e.g., ) exhibit higher logP values due to aromatic hydrophobicity.
Electron-Withdrawing vs. Fluorine (electron-withdrawing) in fluorophenyl analogs may improve binding to targets like serotonin or dopamine receptors .
Steric and Spatial Modifications :
- The 4-methylphenyl group at position 7 in the target compound balances steric hindrance and solubility, whereas bulkier substituents (e.g., benzyl in ) may reduce bioavailability.
Synthetic Accessibility :
Pharmacological Implications
- Kinase Inhibition: Thienopyrimidinones with arylpiperazine substituents are known to inhibit kinases like PI3K or mTOR .
- Receptor Modulation : Fluorophenyl and chlorophenyl groups may enhance affinity for GPCRs (e.g., serotonin 5-HT₁A receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
